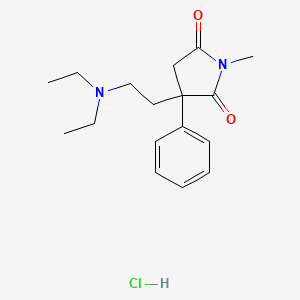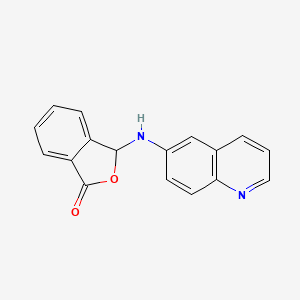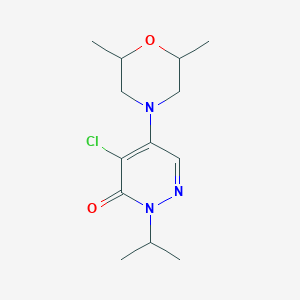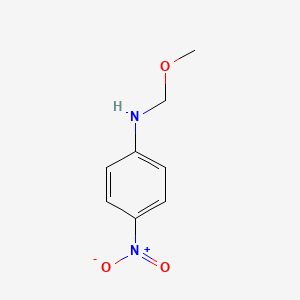![molecular formula C20H16ClN3O2 B14147863 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide CAS No. 936837-37-5](/img/structure/B14147863.png)
N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide: is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-[(2-chlorobenzyl)oxy]benzaldehyde, is prepared by reacting 2-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Condensation Reaction: The aldehyde intermediate is then reacted with pyridine-4-carbohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired hydrazone compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azine derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of azine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Research has indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism by which N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
- N’-[(E)-{4-[(2-bromobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide
- N’-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide
Comparison:
- Structural Differences: The similar compounds differ in the substituent on the benzyl group (e.g., bromine, fluorine, chlorine).
- Reactivity: The presence of different halogens can influence the reactivity and stability of the compounds. For example, the bromine-substituted compound may exhibit higher reactivity in electrophilic substitution reactions compared to the chlorine-substituted compound.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituent. For instance, the fluorine-substituted compound may have enhanced lipophilicity, leading to better cell membrane penetration and higher biological activity.
Propiedades
Número CAS |
936837-37-5 |
|---|---|
Fórmula molecular |
C20H16ClN3O2 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-19-4-2-1-3-17(19)14-26-18-7-5-15(6-8-18)13-23-24-20(25)16-9-11-22-12-10-16/h1-13H,14H2,(H,24,25)/b23-13+ |
Clave InChI |
DYQOSLILKZHJQZ-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)

![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)



![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)


